molecular formula C10H10Cl2N2 B13289472 2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile

2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile

Cat. No.: B13289472
M. Wt: 229.10 g/mol
InChI Key: AARSOCYAXYEMJB-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-CN) attached to a carbon atom, which is further connected to a 2,5-dichlorophenyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile typically involves the reaction of 2,5-dichlorobenzyl chloride with dimethylamine in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or toluene.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases like sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile
  • 2-(2,5-Dichlorophenyl)-2-(methylamino)acetonitrile
  • 2-(2,5-Dichlorophenyl)-2-(dimethylamino)propionitrile

Uniqueness

2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile is unique due to the specific positioning of the dichloro groups on the phenyl ring and the presence of both a dimethylamino group and a nitrile group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-2-(dimethylamino)acetonitrile

InChI

InChI=1S/C10H10Cl2N2/c1-14(2)10(6-13)8-5-7(11)3-4-9(8)12/h3-5,10H,1-2H3

InChI Key

AARSOCYAXYEMJB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C#N)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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